Distinct Two-Stage Thermal Dehydration Kinetics Versus Multi-Step Dehydration of CuSO₄·5H₂O
The thermal dehydration of solid ammonium copper(II) sulfate hexahydrate proceeds via the loss of four water molecules between 339 K and 393 K, exhibiting a kinetic transition from Avrami-Erofeyev (nucleation-and-growth) at lower temperatures to a contracting-disc mechanism above 350 K [1]. This behavior contrasts with copper sulfate pentahydrate, which dehydrates in three distinct steps involving coordinate-bonded and hydrogen-bonded water molecules with activation energies ranging from 71.26 kJ mol⁻¹ to 165.23 kJ mol⁻¹ [2]. The Tutton salt's singular, kinetically tunable dehydration step offers a more predictable thermal profile for thermochemical energy storage and controlled-release applications.
| Evidence Dimension | Thermal dehydration activation energy and kinetic mechanism |
|---|---|
| Target Compound Data | E = 170 kJ mol⁻¹ (Avrami-Erofeyev) and E = 82 kJ mol⁻¹ (contracting-disc); loses 4 H₂O at 339–393 K. |
| Comparator Or Baseline | CuSO₄·5H₂O: Step 1 (first 2 H₂O) E = 71.26 kJ mol⁻¹; Step 2 (next 2 H₂O) E = 112.12 kJ mol⁻¹; Step 3 (last H₂O) E = 165.23 kJ mol⁻¹. |
| Quantified Difference | The Tutton salt exhibits a binary kinetic mechanism with a single dehydration stage, whereas CuSO₄·5H₂O follows a three-stage process with distinct activation energies for each stage. |
| Conditions | Thermogravimetric analysis under controlled water vapour pressure for the target; non-isothermal thermal analysis for the comparator. |
Why This Matters
A predictable, single-stage dehydration profile with tuneable kinetics is critical for applications in thermochemical energy storage and as a model system for solid-state kinetic studies.
- [1] Ball, M. C. (1995). The thermal dehydration of solid ammonium copper(II) sulphate hexahydrate. Thermochimica Acta, 257, 139-147. View Source
- [2] Zhao, L., et al. (2018). Thermal analysis and decomposition kinetics of the dehydration of copper sulfate pentahydrate. Journal of Thermal Analysis and Calorimetry, 134, 2225-2234. View Source
